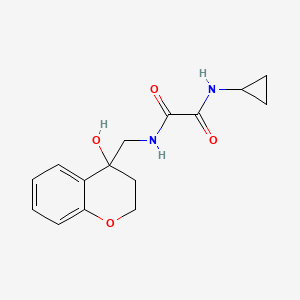

N1-cyclopropyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide

Description

N1-Cyclopropyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is an oxalamide derivative characterized by a cyclopropyl group at the N1 position and a 4-hydroxychroman-4-yl methyl moiety at the N2 position. Oxalamides are known for their hydrogen-bonding capabilities due to the presence of two adjacent amide groups in a reverse orientation, enabling β-sheet-like supramolecular aggregation . This compound’s design incorporates both rigid (cyclopropyl) and flexible (chroman-based) segments, which may influence its solubility, thermal behavior, and nucleation efficiency in polymer matrices.

Properties

IUPAC Name |

N'-cyclopropyl-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c18-13(14(19)17-10-5-6-10)16-9-15(20)7-8-21-12-4-2-1-3-11(12)15/h1-4,10,20H,5-9H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWAVFYDZRPROX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCC2(CCOC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide typically involves the reaction of cyclopropylamine with 4-hydroxychroman-4-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of 4-hydroxychroman-4-ylmethylamine by the reduction of 4-hydroxychroman-4-one using a suitable reducing agent such as sodium borohydride.

Step 2: Reaction of cyclopropylamine with oxalyl chloride to form cyclopropyl oxalyl chloride.

Step 3: Coupling of cyclopropyl oxalyl chloride with 4-hydroxychroman-4-ylmethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group in the chroman moiety can be oxidized to form a ketone.

Reduction: The oxalamide linkage can be reduced to form corresponding amines.

Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 4-oxochroman derivatives.

Reduction: Formation of cyclopropylamine and 4-hydroxychroman derivatives.

Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of N1-cyclopropyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide typically involves:

- Preparation of 4-hydroxychroman-4-ylmethylamine : This is achieved by reducing 4-hydroxychroman-4-one using sodium borohydride.

- Formation of Cyclopropyl Oxalyl Chloride : Cyclopropylamine reacts with oxalyl chloride under anhydrous conditions.

- Coupling Reaction : The cyclopropyl oxalyl chloride is coupled with 4-hydroxychroman-4-ylmethylamine to yield the target compound.

Industrial Production

For larger scale production, continuous flow reactors and automated systems are employed to optimize yield and purity.

Types of Reactions

This compound can undergo various chemical reactions:

- Oxidation : The hydroxy group can be oxidized to form ketones.

- Reduction : The oxalamide linkage can be reduced to corresponding amines.

- Substitution : The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents

- Oxidation : Potassium permanganate or chromium trioxide under acidic conditions.

- Reduction : Lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophiles such as amines or thiols under basic conditions.

Major Products

| Reaction Type | Product Type |

|---|---|

| Oxidation | 4-Oxochroman derivatives |

| Reduction | Cyclopropylamine and 4-hydroxychroman derivatives |

| Substitution | Substituted cyclopropyl derivatives |

Medicinal Chemistry

This compound has shown potential therapeutic applications:

- Antioxidant Properties : The hydroxychroman moiety interacts with reactive oxygen species, providing antioxidant effects.

- Anti-inflammatory Activity : Preliminary studies indicate significant reductions in pro-inflammatory cytokines.

Research has highlighted several biological activities:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacteria.

- Anticancer Potential : Shows cytotoxic effects on cancer cell lines, indicating potential in cancer therapy.

Antimicrobial Activity Study (2023)

Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.

Findings : Significant inhibitory effects observed with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

Anticancer Activity Evaluation (2023)

Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.

Findings : A dose-dependent decrease in cell viability was noted, with an IC50 value of 15 µM after 48 hours.

Anti-inflammatory Model Study (2025)

Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxychroman moiety is known to interact with reactive oxygen species, thereby exerting antioxidant effects. The oxalamide linkage may facilitate binding to proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following oxalamide derivatives have been investigated for their thermal properties and applications as nucleating agents or hydrogen-bonded frameworks:

Thermal Behavior and Nucleation Efficiency

- However, its phase-separation temperature and nucleation efficiency remain unquantified in the provided evidence.

- Compound 2 (PHB nucleator) : Tailored with PHB-like end-groups, it achieves a crystallization temperature increase of ~20°C in PHB at 10 wt% loading. Its phase separation occurs near PHB’s equilibrium melting temperature, enabling efficient nucleation .

- N1-Cyclopropyl-N2-(4-methoxyphenethyl)oxalamide : Exhibits thermal transitions at 59–203°C (similar to other oxalamides), with melting initiated by flexible segment mobility .

Hydrogen Bonding and Supramolecular Assembly

- All oxalamides form β-sheet-like structures via dual hydrogen bonds per oxalamide motif, a feature critical for nucleation .

- The chroman group in the target compound introduces additional hydroxyl functionality, which may strengthen intermolecular interactions compared to non-hydroxylated analogues (e.g., methoxyphenethyl derivatives) .

Biological Activity

N1-cyclopropyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a hydroxychroman moiety, and an oxalamide linkage. These structural elements contribute to its unique chemical properties, which are critical for its biological activity. The synthesis typically involves the reaction of cyclopropylamine with 4-hydroxychroman-4-ylmethylamine in the presence of oxalyl chloride under anhydrous conditions.

This compound exhibits various biological activities, including:

- Antioxidant Activity : The hydroxychroman moiety can interact with reactive oxygen species (ROS), providing a protective effect against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation in various biological systems.

- Ion Channel Modulation : Similar compounds have been shown to influence ion channel activity, which may be relevant for neurological applications .

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit specific cellular pathways associated with oxidative stress and inflammation. For instance:

- Cell Viability Assays : Studies indicate that concentrations of this compound can enhance cell viability in models of oxidative damage.

- Cytokine Production : It has been observed to reduce the production of pro-inflammatory cytokines in cultured macrophages, suggesting a potential role in managing inflammatory diseases .

In Vivo Studies

Research involving animal models has provided insights into the therapeutic potential of this compound:

- Pain Models : In models of neuropathic pain, administration of this compound resulted in significant pain relief, indicating its potential as an analgesic agent.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage induced by neurotoxic agents, further supporting its role in neuroprotection .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a table summarizing key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group + Hydroxychroman + Oxalamide | Antioxidant, Anti-inflammatory, Analgesic |

| N1,N2-bis(4-hydroxyphenyl)oxalamide | Bisphenolic structure | Antioxidant |

| N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | Dimethylated phenolic structure | Antioxidant |

Case Studies

Several case studies highlight the effectiveness of this compound:

- Neuropathic Pain Management : A study demonstrated that chronic administration led to reduced pain scores in diabetic neuropathy models.

- Oxidative Stress Mitigation : In a model of ischemia-reperfusion injury, treatment with this compound significantly reduced markers of oxidative damage compared to control groups.

Q & A

Q. What synthetic routes are recommended for preparing N1-cyclopropyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide?

- Methodological Answer : A multi-step synthesis is typically employed. First, prepare the cyclopropylamine moiety via cyclopropanation of allylic precursors using diazomethane or transition-metal catalysts. The chroman-4-ylmethyl group can be synthesized by alkylation of 4-hydroxychroman with methyl halides. Finally, oxalamide coupling is achieved using oxalyl chloride or carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclopropyl and chroman-methyl subunits. Confirm intermediates via 1H-NMR (e.g., cyclopropane protons at δ 0.5–1.5 ppm) and IR spectroscopy (amide C=O stretch ~1650–1700 cm⁻¹) .

Q. How can structural elucidation be performed for this compound?

- Methodological Answer : Use a combination of 1H-NMR , 13C-NMR , and IR spectroscopy to confirm functional groups. For example:

- 1H-NMR : Cyclopropane protons (δ 0.5–1.5 ppm), aromatic protons from chroman (δ 6.5–7.5 ppm), and amide N-H protons (δ 8.0–10.0 ppm).

- 13C-NMR : Carbonyl carbons (δ 160–170 ppm), cyclopropane carbons (δ 10–20 ppm), and chroman aromatic carbons (δ 110–150 ppm).

- IR : Confirm β-lactam (if present, ~1750 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing functional groups to the oxalamide scaffold?

- Methodological Answer :

- Oxidation : Use KMnO₄ in acidic conditions to oxidize allylic positions on the chroman ring; monitor reaction progress via TLC.

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or NaBH₄ can reduce ketones to alcohols while preserving the cyclopropane ring.

- Substitution : Electrophilic aromatic substitution (e.g., nitration or halogenation) on the chroman ring requires directing groups (e.g., hydroxyl) and controlled stoichiometry to avoid over-substitution .

Q. What strategies resolve contradictions in spectral data during structural confirmation?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or impurities. Use:

Q. How can computational methods predict the compound’s reactivity or binding affinity?

- Methodological Answer : Perform density functional theory (DFT) calculations to:

- Analyze electronic effects (e.g., cyclopropane ring strain, chroman’s electron-donating hydroxyl).

- Predict nucleophilic/electrophilic sites for functionalization.

- Simulate docking interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Q. What experimental designs are suitable for evaluating biological activity?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Enzyme inhibition : Conduct kinetic assays (e.g., fluorescence-based) with purified enzymes (e.g., kinases, proteases).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation). Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .

Data Analysis and Interpretation

Q. How to address low yields in oxalamide coupling reactions?

- Methodological Answer :

- Optimize coupling agents : Compare EDC, DCC, or HATU efficiency in anhydrous solvents (DMF, DCM).

- Activate intermediates : Pre-activate carboxylic acids with NHS esters.

- Monitor pH : Maintain slightly basic conditions (pH 7–8) to deprotonate amines for nucleophilic attack.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .

Q. What analytical techniques differentiate stereoisomers in the chroman moiety?

- Methodological Answer :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB).

- Optical rotation measurements ([α]D) compared to enantiopure standards.

- NOESY NMR to identify spatial proximity of protons in diastereomers .

Research Applications

Q. How can this compound serve as a building block in medicinal chemistry?

- Methodological Answer :

- Pharmacophore modification : Introduce sulfonamide or trifluoromethyl groups to enhance binding to hydrophobic enzyme pockets.

- Prodrug design : Convert hydroxyl groups to esters or carbonates for improved bioavailability.

- Structure-activity relationship (SAR) : Synthesize analogs with varied cyclopropane/chroman substituents and screen for activity .

Q. What industrial applications are feasible beyond pharmaceuticals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.